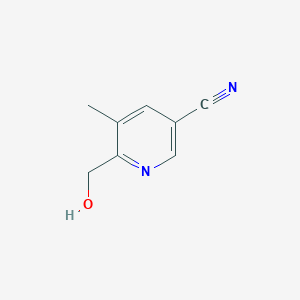
6-(Hydroxymethyl)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a hydroxymethyl group and a methyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydroxymethylated to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-5-methylnicotinonitrile.
Reduction: 6-(Hydroxymethyl)-5-methylnicotinamide.
Substitution: 6-(Alkoxymethyl)-5-methylnicotinonitrile or 6-(Acetoxymethyl)-5-methylnicotinonitrile.
Scientific Research Applications
6-(Hydroxymethyl)-5-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylnicotinonitrile: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
6-(Hydroxymethyl)nicotinonitrile: Lacks the methyl group, which can influence its physical and chemical properties.
6-(Hydroxymethyl)-5-methylpyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.
Uniqueness
6-(Hydroxymethyl)-5-methylnicotinonitrile is unique due to the presence of both hydroxymethyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-2-7(3-9)4-10-8(6)5-11/h2,4,11H,5H2,1H3 |
InChI Key |
JAMCKVOAXZTAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


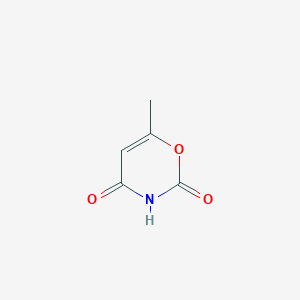
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)
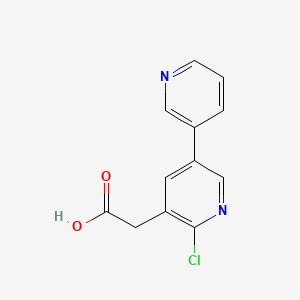
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
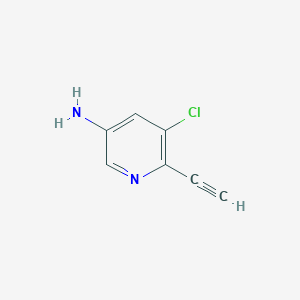
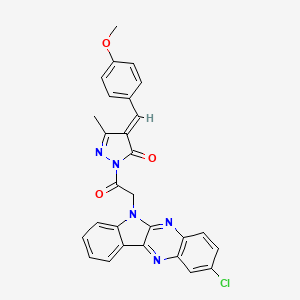

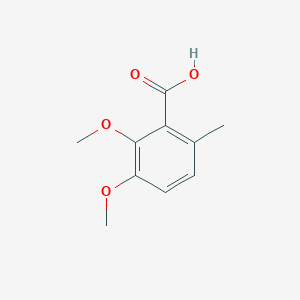
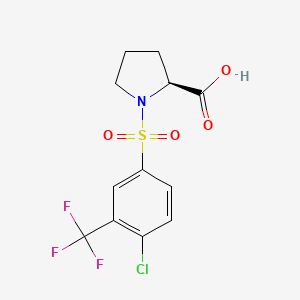
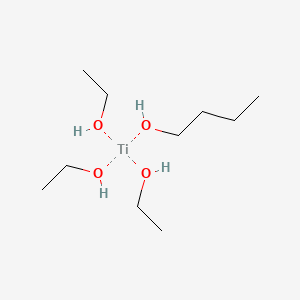

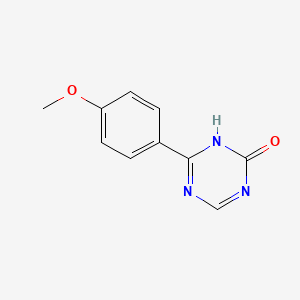
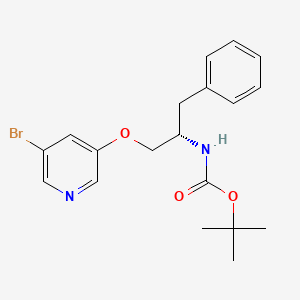
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
